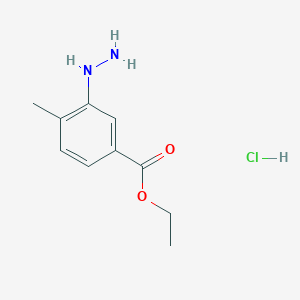

Ethyl 3-hydrazino-4-methylbenzoate hydrochloride

Description

Ethyl 3-hydrazino-4-methylbenzoate hydrochloride (CAS: 1185302-10-6) is a substituted benzoic acid ester derivative with a hydrazine functional group at the 3-position and a methyl substituent at the 4-position of the aromatic ring. This compound is characterized by its high purity (96%, as reported by Combi-Blocks) and is utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its structural features, including the ethyl ester group and hydrazine moiety, enable reactivity in condensation and cyclization reactions.

Properties

IUPAC Name |

ethyl 3-hydrazinyl-4-methylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-3-14-10(13)8-5-4-7(2)9(6-8)12-11;/h4-6,12H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKCTIHVWUYIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The preparation generally starts from ethyl 3-amino-4-methylbenzoate or its derivatives, which undergo hydrazinolysis or substitution reactions to introduce the hydrazino (-NH-NH2) functional group at the 3-position of the aromatic ring. The product is then converted into the hydrochloride salt form to enhance handling and solubility.

Hydrazinolysis of Ethyl 3-amino-4-methylbenzoate

A common and efficient method involves the reaction of ethyl 3-amino-4-methylbenzoate with hydrazine hydrate under controlled temperature conditions. This method is adapted from hydrazinolysis protocols used for similar aromatic esters.

-

- Hydrazine hydrate (typically 80%) is added dropwise to a solution of ethyl 3-amino-4-methylbenzoate.

- Temperature is maintained around 50–70 °C to optimize conversion.

- Reaction time varies from 4 to 12 hours depending on scale and desired conversion.

-

- The amino group is substituted by hydrazine, forming the hydrazino derivative.

- Side reactions such as formation of carbohydrazide by-products can occur but are minimized by controlling reagent stoichiometry and temperature.

-

- Reported yields for similar hydrazinolysis reactions are in the range of 67% to over 90% with proper optimization.

- Purification typically involves cooling the reaction mixture to precipitate the product, followed by filtration and washing.

| Entry | Hydrazine Equiv. | Temperature (°C) | Conversion (%) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1.0 | 50 | 67 | 65 | Base case, moderate conversion |

| 2 | 1.5 | 70 | 85 | 82 | Increased hydrazine and temp |

| 3 | 1.1 (dropwise) | 50 | 90 | 88 | Dropwise addition improves yield |

Table 1: Optimization of hydrazinolysis conditions for hydrazino derivative formation.

Conversion to Hydrochloride Salt

After synthesis, the free base ethyl 3-hydrazino-4-methylbenzoate is converted to its hydrochloride salt to improve solubility and stability, which is critical for pharmaceutical applications.

-

- The free base is dissolved in an appropriate solvent such as ethanol or ethyl acetate.

- Anhydrous hydrogen chloride gas or aqueous hydrochloric acid (typically 37%) is bubbled or added to the solution at low temperature (around 10 °C) to avoid side reactions.

- The hydrochloride salt precipitates out and is collected by filtration.

-

- Controlling temperature during acid addition minimizes formation of genotoxic impurities such as ethyl chloride.

- Analytical methods such as HPLC and GC are used to monitor purity and residual solvents.

Alternative Synthetic Strategies

Other methods reported in patent literature and research include:

Curtius Rearrangement Approach:

- Starting from ethyl 3-carboxy-4-methylbenzoate, conversion to acyl azide intermediate using diphenylphosphoryl azide (DPPA) and subsequent rearrangement under mild conditions can yield hydrazino derivatives.

- This method involves triethylamine and toluene or tert-butanol as solvents.

- The hydrazino compound is then isolated and converted to hydrochloride salt.

- This approach offers good purity but may require careful removal of phosphorous salt impurities.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrazinolysis | Ethyl 3-amino-4-methylbenzoate | Hydrazine hydrate, 50–70 °C | Simple, high yield, scalable | Possible side products, needs control |

| Curtius Rearrangement | Ethyl 3-carboxy-4-methylbenzoate | DPPA, triethylamine, toluene/tert-butanol | High purity, mild conditions | Phosphorous impurities, cost |

| Reduction of Nitro Precursor | Ethyl 3-nitro-4-methylbenzoate | Stannous chloride, ethanol/ethyl acetate, reflux | Direct reduction route | Toxic reagents, purification issues |

Research Findings and Process Considerations

Solvent Choice: Ethanol and ethyl acetate are commonly used solvents for hydrazinolysis and salt formation to avoid transesterification and maintain ester integrity.

Temperature Control: Lower temperatures during hydrochloride salt formation reduce genotoxic impurities such as ethyl chloride, ensuring safer pharmaceutical grade products.

Purification: Crystallization and filtration are preferred for isolating the hydrochloride salt, with minimal chromatographic purification required.

Scale-Up: The hydrazinolysis method has been successfully adapted to multi-kilogram scale with consistent yields and purity, demonstrating industrial viability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydrazino-4-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Biological Activities

Ethyl 3-hydrazino-4-methylbenzoate hydrochloride has been investigated for its potential biological activities, particularly as an inhibitor in various enzymatic pathways:

- Antiviral Activity : Research has shown that compounds similar to this compound exhibit antiviral properties. For example, derivatives of hydrazine have been tested for their ability to inhibit viral replication in cell lines .

- Histone Deacetylase Inhibition : The compound has been explored as a potential histone deacetylase inhibitor, which is significant in cancer therapy. Studies have demonstrated that hydrazine derivatives can modulate gene expression by altering histone acetylation patterns, leading to antiproliferative effects on cancer cells .

Case Studies

-

Antiproliferative Activity :

A study examined the antiproliferative effects of this compound on MV4–11 leukemia cells. The compound demonstrated significant cytotoxicity with an EC50 value comparable to established HDAC inhibitors, suggesting its potential as a therapeutic agent in hematological malignancies . -

Mechanistic Studies :

In another investigation, the mechanism of action of this compound was elucidated through enzyme assays and molecular docking studies. The results indicated that the compound binds effectively to the active sites of target enzymes, inhibiting their activity and leading to downstream effects on cell cycle regulation .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | EC50 (nM) | Reference |

|---|---|---|---|

| Ethyl 3-hydrazino-4-methylbenzoate HCl | Antiproliferative (MV4–11) | 15.35 | |

| Panobinostat | HDAC Inhibitor | 10.00 | |

| Vorinostat | HDAC Inhibitor | 20.00 |

Table 2: Synthesis Conditions

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hydrazination | Ethyl 4-methylbenzoate + Hydrazine hydrate | Reflux in ethanol | 90 |

| Purification | Crystallization | Ethanol | >80 |

Mechanism of Action

The mechanism of action of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The hydrazino group is known to form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and protein function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-hydrazino-4-methylbenzoate hydrochloride with analogs based on structural similarity, purity, and functional group variations. Data is derived from synthetic catalogs and similarity assessments (Table 1).

Table 1: Structural and Functional Comparison of Hydrazine-Substituted Benzoates

| Compound Name | CAS Number | Purity (%) | Key Structural Features | Similarity Score* |

|---|---|---|---|---|

| Ethyl 3-hydrazino-4-methylbenzoate HCl | 1185302-10-6 | 96 | 3-hydrazino, 4-methyl, ethyl ester, HCl | Reference compound |

| Ethyl 4-hydrazinylbenzoate hydrochloride | 40566-85-6 | 99 | 4-hydrazino, ethyl ester, HCl | 0.96 |

| Ethyl 4-hydrazinylbenzoate | 14685-90-6 | 98 | 4-hydrazino, ethyl ester (free base) | 0.95 |

| 4-Hydrazinylbenzoic acid hydrochloride | 24589-77-3 | N/A | 4-hydrazino, carboxylic acid, HCl | 0.91 |

| Ethyl 6-hydrazinonicotinate | 70022-06-9 | 95 | 6-hydrazino, pyridine ring, ethyl ester | 0.87 |

*Similarity scores calculated using Tanimoto coefficients based on structural descriptors .

Key Observations:

Positional Isomerism: Ethyl 4-hydrazinylbenzoate hydrochloride (CAS: 40566-85-6) shares a 96% structural similarity but lacks the 4-methyl group present in the target compound.

Free Base vs. Hydrochloride : Ethyl 4-hydrazinylbenzoate (CAS: 14685-90-6) exists as a free base, differing in solubility and stability compared to its hydrochloride counterpart. The hydrochloride form generally offers improved shelf life .

Carboxylic Acid Derivative : 4-Hydrazinylbenzoic acid hydrochloride (CAS: 24589-77-3) replaces the ethyl ester with a carboxylic acid group, altering its application scope (e.g., chelating agents vs. ester-based prodrugs) .

Heterocyclic Analog: Ethyl 6-hydrazinonicotinate (CAS: 70022-06-9) introduces a pyridine ring, shifting electronic properties and bioavailability compared to benzene-based analogs .

Biological Activity

Ethyl 3-hydrazino-4-methylbenzoate hydrochloride (EHMB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

EHMB has the molecular formula C10H12ClN3O2 and a molecular weight of approximately 230.7 g/mol. The compound features a hydrazine functional group, which is pivotal for its biological activity. The presence of this group allows EHMB to engage in unique interactions with various biological molecules, enhancing its reactivity and potential efficacy in therapeutic applications.

The mechanism of action for EHMB primarily involves its ability to form covalent bonds with electrophilic centers in proteins and enzymes. This interaction can modulate enzyme activity and alter protein functions, which is crucial in various biological contexts. The hydrazino group is particularly reactive, allowing EHMB to serve as a probe in enzyme mechanism studies and protein interaction analyses.

Antimicrobial Activity

EHMB has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its unique structure contributes to its effectiveness compared to other hydrazine derivatives.

Antitumor Activity

Research has shown that EHMB possesses antitumor properties, potentially through the inhibition of specific cancer cell lines. The compound's ability to interact with cellular proteins involved in proliferation and apoptosis pathways suggests it could be developed into a therapeutic agent for cancer treatment.

Enzyme Inhibition

EHMB has been investigated for its role as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. In vitro studies revealed that EHMB can selectively inhibit BChE, providing insights into its potential use in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the uniqueness of EHMB, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 3-hydrazino-4-methylbenzoate | C10H12ClN3O2 | Antimicrobial, Antitumor | Unique hydrazine group |

| Ethyl 3-amino-4-methylbenzoate | C10H13NO2 | Moderate antimicrobial | Lacks hydrazine functionality |

| Ethyl 4-methylbenzoate | C10H12O2 | Minimal biological activity | No nitrogen-containing functional group |

| Hydrazinecarboxylic acid derivatives | Varies | Varies | Diverse structures but less specificity |

This table illustrates how EHMB stands out due to its hydrazine functionality, which enhances its reactivity and broadens its potential biological activities compared to other compounds.

Case Studies and Research Findings

- Inhibition of Butyrylcholinesterase : A study focused on the inhibitory effects of EHMB on BChE showed promising results. The compound was found to significantly reduce BChE activity in vitro, indicating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Efficacy : In various assays against pathogenic bacteria, EHMB exhibited strong antimicrobial activity, suggesting its potential application in treating infections caused by resistant strains.

- Antitumor Properties : Research involving cancer cell lines demonstrated that EHMB could induce apoptosis in tumor cells, highlighting its potential role as an anticancer drug candidate.

Q & A

Q. What stability precautions are necessary for long-term storage?

- Methodological Answer : The hydrochloride salt is hygroscopic; store in desiccators with silica gel at 2–8°C. Thermal gravimetric analysis (TGA) indicates decomposition onset at ~193°C (dec.), requiring avoidance of prolonged heating above 150°C during handling . Stability studies in aqueous solutions (pH 1–7) show hydrolytic degradation at pH >6; use buffered solvents (pH 4–5) for formulations .

Advanced Research Questions

Q. How can reaction pathways be optimized to reduce byproducts in large-scale synthesis?

- Methodological Answer : Employ a factorial design to test variables:

- Factors : Temperature (X), molar ratio (X), catalyst concentration (X).

- Response : Yield (%) and impurity levels (HPLC area %).

A 2 factorial experiment revealed that X (70°C) and X (1:1.5) significantly reduce di-ester byproducts (<2%). Kinetic modeling (e.g., Arrhenius plots) further refines activation energy for side reactions .

Q. What analytical strategies resolve contradictions in reported decomposition temperatures?

- Methodological Answer : Discrepancies in thermal stability (e.g., 193°C vs. 225°C ) arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min) and X-ray powder diffraction (XRPD) to identify crystalline phases. For example, DSC endotherms at 193°C (α-form) vs. 225°C (β-form) correlate with solvent-free vs. solvated crystals .

Q. How can the compound’s reactivity be leveraged in medicinal chemistry applications?

- Methodological Answer : The hydrazine moiety enables:

- Schiff Base Formation : React with aldehydes/ketones (e.g., 4-methoxybenzaldehyde ) to generate hydrazones for antimicrobial screening.

- Heterocyclic Synthesis : Condense with β-ketoesters to form pyrazole derivatives, as demonstrated in the synthesis of 1-(2,6-dichlorophenyl)pyrazole-3-carboxylates .

- Metal Complexation : Coordinate with transition metals (e.g., Cu) for catalytic or bioactive complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.